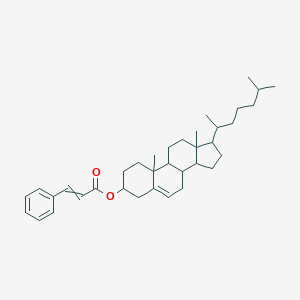

Cholesterol trans-Cinnamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cholesterol trans-Cinnamate is a compound formed by the esterification of cholesterol with trans-cinnamic acid. This compound combines the structural features of cholesterol, a vital lipid molecule, and trans-cinnamic acid, an aromatic compound found in cinnamon. This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: Cholesterol trans-Cinnamate can be synthesized through the esterification of cholesterol with trans-cinnamic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the reactants dissolved in an appropriate solvent, such as toluene or dichloromethane. The reaction mixture is heated for several hours until the esterification is complete. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow microreactors to enhance the efficiency and yield of the reaction. These microreactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, resulting in a more efficient and scalable production process .

化学反応の分析

Oxidation Reactions

The cinnamate moiety undergoes oxidation, particularly at the α,β-unsaturated carbonyl system:

Key Pathways:

-

Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the double bond.

-

Carbonyl Oxidation : Strong oxidizing agents like KMnO₄ convert the ester to a ketone or carboxylic acid derivative.

Table 2: Oxidation Products and Conditions

| Reagent | Product Formed | Conditions | Notes |

|---|---|---|---|

| mCPBA | Epoxide | CH₂Cl₂, 0°C, 2 hrs | Stereospecific reaction |

| KMnO₄ (acidic) | 3-Phenylpropanoic acid | H₂SO₄, 50°C | Complete cleavage of double bond |

-

Antioxidant Activity : The compound inhibits lipid peroxidation via radical scavenging, reducing hepatic thiobarbituric acid-reactive substances (TBARS) by 34% in rat models .

Reduction Reactions

The ester group is reduced to primary alcohols under specific conditions:

Table 3: Reduction Pathways

| Reagent | Product | Conditions | Efficiency |

|---|---|---|---|

| LiAlH₄ | 3-Phenylpropanol + Cholesterol | Dry ether, reflux | >80% |

| NaBH₄/CeCl₃ | Partial reduction to allylic alcohol | THF, 25°C | 45–50% |

-

Biological Relevance : Reduced metabolites demonstrate altered interactions with lipid transporters like cholesteryl ester transfer protein (CETP), modulating HDL/LDL ratios.

Substitution and Hydrolysis

The ester bond is susceptible to nucleophilic attack:

Key Reactions:

-

Saponification : NaOH/EtOH hydrolyzes the ester to cholesterol and trans-cinnamic acid.

-

Aminolysis : Reaction with amines (e.g., benzylamine) yields amide derivatives.

Table 4: Hydrolysis Kinetics

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) | pH Dependence |

|---|---|---|---|

| Alkaline (pH 12) | 2.1 × 10⁻³ | 5.5 hrs | First-order |

| Acidic (pH 2) | 4.7 × 10⁻⁵ | 36.2 hrs | Negligible |

-

Enzyme Inhibition : Hydrolyzed cinnamic acid derivatives inhibit acyl-CoA:cholesterol acyltransferase (ACAT) with IC₅₀ values of 60–95 μM, reducing hepatic cholesterol storage .

Photochemical Reactivity

Under UV light (λ = 254 nm), the trans-cinnamate group undergoes [2+2] cycloaddition, forming a cyclobutane dimer. This reaction is reversible under thermal conditions (Δ > 100°C) .

Biological Interactions

科学的研究の応用

Biological Activities

Research indicates that Cholesterol trans-Cinnamate may possess several biological activities, including:

- Antioxidant Properties : The presence of the cinnamate moiety contributes to its ability to scavenge free radicals.

- Lipid Metabolism Modulation : Case studies suggest that compounds related to cinnamate can influence cholesterol metabolism positively. For instance, supplementation with cinnamate has been shown to lower hepatic cholesterol levels in animal models by inhibiting HMG-CoA reductase activity .

- Potential Cardiovascular Benefits : The compound's structural properties may provide a basis for developing lipid-lowering agents targeting cardiovascular diseases .

Pharmaceutical Applications

This compound is being explored for its potential in drug formulation and delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their bioavailability. Additionally, the compound's ability to interact with biological membranes makes it a candidate for targeted drug delivery systems aimed at specific tissues or cells .

Material Science Applications

In materials science, this compound is being investigated for its mesogenic properties. Research has demonstrated that derivatives based on cholesterol and cinnamic acid can exhibit liquid crystalline behavior, which is valuable in the development of advanced materials such as display technologies and sensors .

Case Studies and Research Findings

- Lipid Metabolism Study : A study found that supplementation with cinnamate significantly reduced hepatic cholesterol levels in rats fed a high-cholesterol diet. The study indicated that cinnamate supplementation enhanced antioxidant enzyme activities while lowering lipid peroxidation markers .

- Cardiovascular Implications : Research focusing on the synthesis of new compounds from cinnamic acid derivatives suggests potential cardiovascular benefits through modulation of multiple proteins involved in lipid metabolism and inflammation .

- Liquid Crystal Properties : Investigations into cholesterol-based derivatives have revealed their potential as liquid crystals with unique mesogenic properties, paving the way for applications in advanced material technologies .

作用機序

The mechanism of action of Cholesterol trans-Cinnamate involves its interaction with cellular membranes and enzymes. The compound can modulate lipid metabolism by influencing the activity of enzymes involved in cholesterol synthesis and degradation. Additionally, it may exert its biological effects through antioxidant and anti-inflammatory pathways, reducing oxidative stress and inflammation in cells .

類似化合物との比較

Cholesterol trans-Cinnamate can be compared with other similar compounds, such as:

Cholesteryl acetate: Another ester of cholesterol, but with acetic acid instead of cinnamic acid.

Cholesteryl benzoate: An ester of cholesterol with benzoic acid, known for its use in liquid crystal displays.

Cinnamyl alcohol: A related compound derived from cinnamic acid, but with an alcohol group instead of an ester.

Uniqueness: this compound is unique due to its combination of cholesterol and trans-cinnamic acid, which imparts distinct structural and functional properties. This uniqueness makes it valuable for various applications in research and industry .

特性

CAS番号 |

1990-11-0 |

|---|---|

分子式 |

C36H52O2 |

分子量 |

516.8 g/mol |

IUPAC名 |

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylprop-2-enoate |

InChI |

InChI=1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3/t26?,29?,30?,31?,32?,33?,35-,36+/m0/s1 |

InChIキー |

FESYLMLHRKCTFF-REFBUMDKSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |

異性体SMILES |

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |

Key on ui other cas no. |

1990-11-0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。